CRBN Binding Affinity: Over 100-Fold Weaker Binding vs. Lenalidomide and Pomalidomide
3-[4-(Aminomethyl)benzyloxy] Thalidomide exhibits dramatically reduced binding affinity for the human cereblon-thalidomide binding domain compared to the first-line clinical IMiDs lenalidomide and pomalidomide. Its Ki of 229,000 nM is approximately 14-fold weaker than lenalidomide (Ki = 16,300 nM) [REFS-1, REFS-2]. Compared to pomalidomide, the difference is even more pronounced, with the target compound's IC50 of 447,000 nM being over 370-fold weaker than pomalidomide's IC50 of 1,200 nM [REFS-1, REFS-3]. This substantial reduction in binding affinity is a key differentiating feature for PROTAC design, where a weaker CRBN recruiter can mitigate the risk of degrading endogenous neo-substrates.
| Evidence Dimension | CRBN Binding Affinity (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 229,000 nM; IC50 = 447,000 nM |
| Comparator Or Baseline | Lenalidomide: Ki = 16,300 nM; Pomalidomide: IC50 = 1,200 nM |
| Quantified Difference | Ki: ~14-fold weaker vs. lenalidomide; IC50: ~372-fold weaker vs. pomalidomide |
| Conditions | Binding affinity to human CRBN-thalidomide binding domain expressed in E. coli, measured by baseline-corrected normalized fluorescence (FRET-based assay). |
Why This Matters
For scientific procurement, this data confirms that the compound is not a simple substitute for clinical IMiDs but a specific tool with a distinct pharmacological profile designed to minimize on-target, off-substrate degradation in PROTAC applications.
- [1] BindingDB Entry for BDBM50549807 (CHEMBL4756680): Ki and IC50 for Protein cereblon (Human). View Source
- [2] BindingDB Entry for BDBM65454 (Lenalidomide): Ki for Protein cereblon (Human). View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Pomalidomide: Cereblon binding (IC50 = 1200 nM). View Source
